molecular formula C5H3ClN2O2 B1350378 4-Chloro-2-nitropyridine CAS No. 65370-42-5

4-Chloro-2-nitropyridine

Cat. No.: B1350378
CAS No.: 65370-42-5
M. Wt: 158.54 g/mol
InChI Key: YPKBJRKFGYVURL-UHFFFAOYSA-N
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Description

4-Chloro-2-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the second position on the pyridine ring

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 4-chloro-2-nitropyridine belongs, are known to undergo various reactions that can lead to the formation of different pyridine derivatives . These derivatives can serve as key intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. This shift allows for the formation of various substituted pyridines .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a precursor in the synthesis of various pyridine derivatives . These derivatives can then participate in different biochemical reactions, depending on their specific structures and functional groups.

Result of Action

The result of this compound’s action is the formation of various pyridine derivatives, which can serve as key intermediates in the synthesis of a wide range of compounds, including pesticides, dyes, and pharmaceuticals . The specific molecular and cellular effects of these compounds would depend on their individual structures and functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is relatively unstable and can explode under high temperatures or in the presence of a fire source . It’s also a strong oxidizer and can react violently with combustible materials . Therefore, it’s crucial to handle and store this compound under appropriate conditions to ensure its safety and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitropyridine typically involves the nitration of 4-chloropyridine. One common method includes the reaction of 4-chloropyridine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C5H4ClN+HNO3C5H3ClN2O2+H2O\text{C}_5\text{H}_4\text{ClN} + \text{HNO}_3 \rightarrow \text{C}_5\text{H}_3\text{ClN}_2\text{O}_2 + \text{H}_2\text{O} C5​H4​ClN+HNO3​→C5​H3​ClN2​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or thiophenol in the presence of a base.

Major Products:

Scientific Research Applications

4-Chloro-2-nitropyridine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex pyridine derivatives.

    Biology: In the study of enzyme inhibitors and receptor antagonists.

    Medicine: Potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 2-Chloro-4-nitropyridine
  • 5-Chloro-2-nitropyridine
  • 4-Chloro-3-nitropyridine

Comparison: 4-Chloro-2-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it undergoes. For instance, 2-Chloro-4-nitropyridine and 5-Chloro-2-nitropyridine have different molecular packing motifs and intermolecular interactions, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

4-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKBJRKFGYVURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376507
Record name 4-chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65370-42-5
Record name 4-chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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